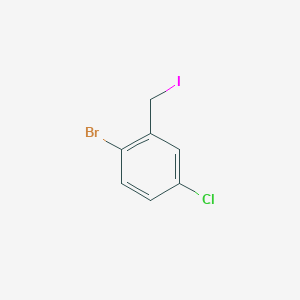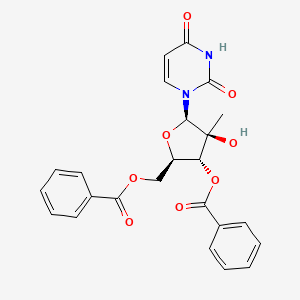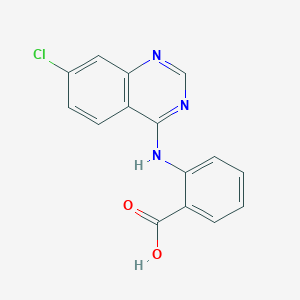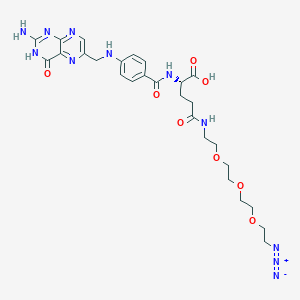
1-Bromo-4-chloro-2-(iodomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-2-(iodomethyl)benzene is an organohalide compound with the molecular formula C7H5BrClI It is a derivative of benzene, where three hydrogen atoms are replaced by bromine, chlorine, and iodomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(iodomethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions typically include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-chloro-2-(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and other strong bases.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-2-(iodomethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-2-(iodomethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties and activities .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chloro-4-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-chloro-2-methylbenzene
Comparison: 1-Bromo-4-chloro-2-(iodomethyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. The combination of bromine, chlorine, and iodomethyl groups makes it a versatile intermediate in organic synthesis, offering different pathways for chemical transformations .
Eigenschaften
Molekularformel |
C7H5BrClI |
|---|---|
Molekulargewicht |
331.37 g/mol |
IUPAC-Name |
1-bromo-4-chloro-2-(iodomethyl)benzene |
InChI |
InChI=1S/C7H5BrClI/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4H2 |
InChI-Schlüssel |
LKGXYEBWMGPLBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CI)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)
![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)



![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)




![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)

